4-Iodo-3-(trifluoromethyl)pyridine
Overview
Description
4-Iodo-3-(trifluoromethyl)pyridine is a chemical compound characterized by the presence of an iodine atom and a trifluoromethyl group attached to a pyridine ring
Mechanism of Action
Target of Action
4-Iodo-3-(trifluoromethyl)pyridine, a derivative of trifluoromethylpyridine (TFMP), is primarily used in the agrochemical and pharmaceutical industries . The compound’s primary targets are pests in crops, as it is a key structural motif in active agrochemical ingredients . In the pharmaceutical industry, TFMP derivatives are used in various drugs and veterinary products .
Mode of Action
The biological activities of TFMP derivatives, including this compound, are thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . The compound interacts with its targets, causing changes that result in pest control in crops or therapeutic effects in pharmaceutical applications .
Biochemical Pathways
The compound’s effects are believed to be due to its interaction with the targets’ biochemical pathways, leading to downstream effects such as pest control in crops or therapeutic effects in pharmaceutical applications .
Pharmacokinetics
The compound’s bioavailability is likely influenced by its physicochemical properties, including its unique fluorine atom and pyridine moiety .
Result of Action
The molecular and cellular effects of this compound’s action depend on its application. In the agrochemical industry, the compound’s action results in effective pest control in crops . In the pharmaceutical industry, the compound’s action can lead to various therapeutic effects .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, in the agrochemical industry, factors such as soil composition, temperature, and moisture levels can affect the compound’s action and efficacy . In the pharmaceutical industry, factors such as pH levels, temperature, and the presence of other compounds can influence the compound’s stability and efficacy .
Preparation Methods
One common method is the trifluoromethylation of 4-iodobenzene, followed by cyclization to form the pyridine ring . Another approach involves the use of trichloromethyl-pyridine, where an exchange between chlorine and fluorine atoms occurs . Industrial production methods often rely on these synthetic routes, with variations to optimize yield and purity.
Chemical Reactions Analysis
4-Iodo-3-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents like organometallic compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It participates in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, boron reagents, and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
4-Iodo-3-(trifluoromethyl)pyridine has a wide range of applications in scientific research:
Comparison with Similar Compounds
4-Iodo-3-(trifluoromethyl)pyridine can be compared with other trifluoromethylpyridine derivatives, such as:
4-(Trifluoromethyl)pyridine: Lacks the iodine atom, resulting in different reactivity and applications.
3-(Trifluoromethyl)pyridine:
2-(Trifluoromethyl)pyridine: Another positional isomer with distinct characteristics.
The presence of the iodine atom in this compound makes it unique, providing specific reactivity patterns and enabling its use in specialized applications.
Properties
IUPAC Name |
4-iodo-3-(trifluoromethyl)pyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F3IN/c7-6(8,9)4-3-11-2-1-5(4)10/h1-3H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYAWHDBSDQNOJT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1I)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F3IN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.99 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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